

A Technical Guide to the Spectral Analysis of Vinyl Pivalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinyl pivalate

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This technical guide provides a comprehensive overview of the spectral data for **vinyl pivalate** (ethenyl 2,2-dimethylpropanoate), a valuable monomer in polymer synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering insights for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **vinyl pivalate**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each nucleus.

The ^1H NMR spectrum of **vinyl pivalate** exhibits characteristic signals for the vinyl and pivaloyl groups. The vinyl protons show a distinctive splitting pattern due to geminal and cis/trans couplings.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.25	dd	$J_{trans} \approx 14.0$, $J_{cis} \approx 6.5$	-O-CH=CH ₂
~4.75	dd	$J_{trans} \approx 14.0$, $J_{gem} \approx 1.5$	-O-CH=CH ₂ (trans)
~4.45	dd	$J_{cis} \approx 6.5$, $J_{gem} \approx 1.5$	-O-CH=CH ₂ (cis)
1.20	s	-	-C(CH ₃) ₃

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[\[1\]](#)

Chemical Shift (δ , ppm)	Assignment
~177.0	C=O (Ester carbonyl)
~141.0	-O-CH=CH ₂
~97.0	-O-CH=CH ₂
~39.0	-C(CH ₃) ₃
~27.0	-C(CH ₃) ₃

Note: Chemical shifts are referenced to a standard and may vary slightly based on experimental conditions.

A general protocol for obtaining NMR spectra of **vinyl pivalate** is as follows:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **vinyl pivalate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[\[2\]](#)

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup:
 - The experiments are typically performed on a 300-500 MHz NMR spectrometer.[\[3\]](#)
 - The instrument is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.[\[4\]](#)
- Data Acquisition:
 - For ^1H NMR, a standard pulse program (e.g., 'zg30') is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16), and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse program (e.g., 'zgpg30') is employed. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C and its longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed.
 - Phase correction and baseline correction are applied.
 - The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak.
 - Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of **vinyl pivalate** shows strong absorptions corresponding to the ester and vinyl functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3100-3000	Medium	=C-H stretch (vinyl)
~2970-2870	Strong	C-H stretch (alkyl)
~1760	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (vinyl)
~1150	Strong	C-O stretch (ester)

Note: The exact peak positions can be influenced by the sampling method (e.g., neat, ATR).^[5]

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like **vinyl pivalate**.^[5]

- Sample Preparation:
 - No specific sample preparation is typically required for a liquid sample.
- Instrument Setup:
 - An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
 - A background spectrum of the clean, empty ATR crystal is collected.
- Data Acquisition:
 - A small drop of **vinyl pivalate** is placed directly onto the ATR crystal.
 - The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- ATR correction may be applied by the instrument software to produce a spectrum that more closely resembles a traditional transmission spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

The mass spectrum of **vinyl pivalate** is typically obtained using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI). The molecular ion peak may be weak or absent, with the spectrum often dominated by a stable carbocation fragment.

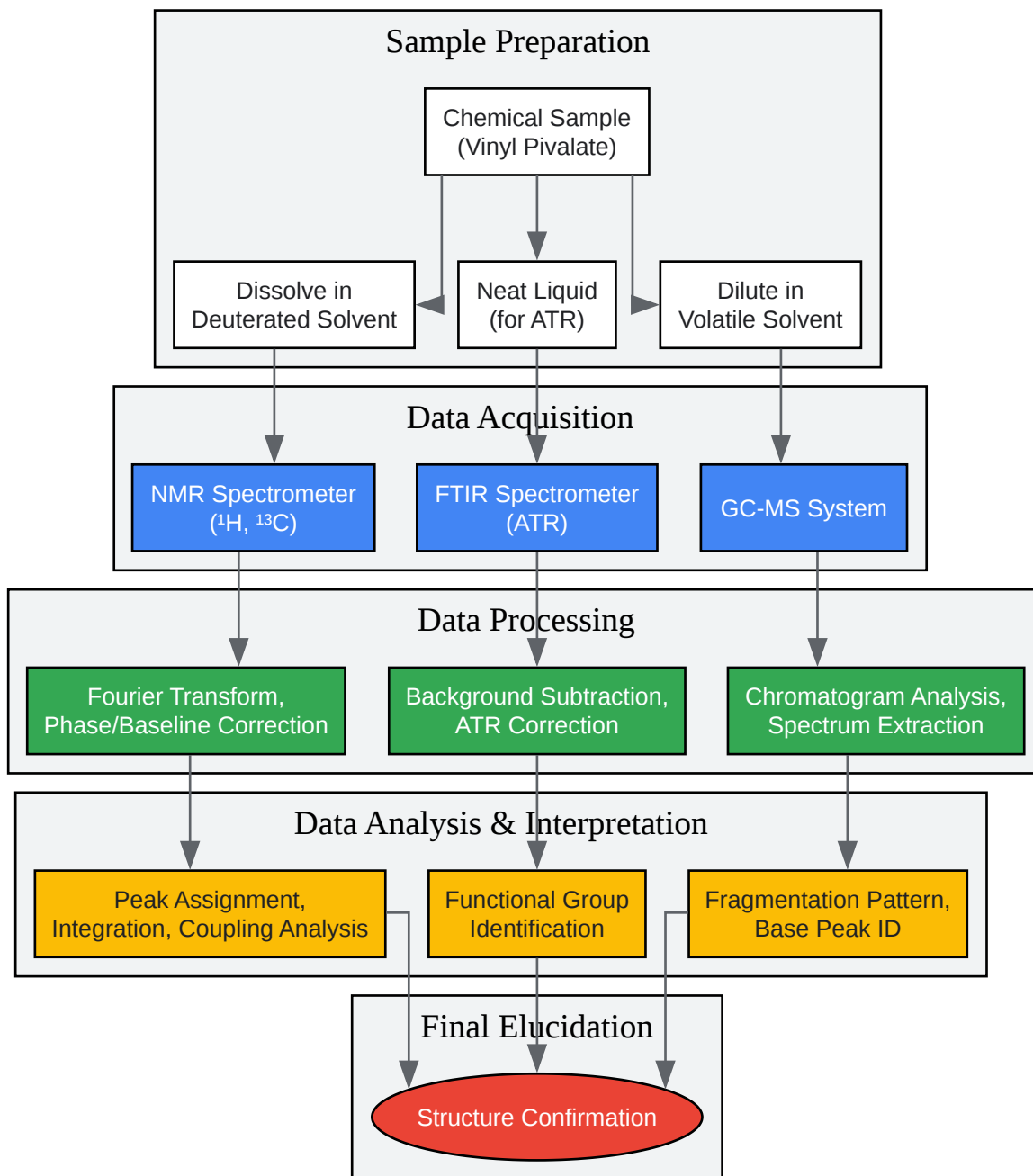
m/z	Relative Intensity	Assignment
128	Low	$[M]^+$ (Molecular Ion)
85	Medium	$[M - C_2H_3O]^+$
57	High (Base Peak)	$[C(CH_3)_3]^+$ (tert-Butyl cation)[5]
41	Medium	$[C_3H_5]^+$
29	Medium	$[C_2H_5]^+$

- Sample Preparation:
 - A dilute solution of **vinyl pivalate** is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- Instrument Setup:
 - A gas chromatograph is coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
 - The GC is equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar).

- The MS is operated in electron ionization (EI) mode, typically at 70 eV.
- Data Acquisition:
 - A small volume (e.g., 1 μ L) of the sample solution is injected into the GC.
 - The GC oven temperature is programmed to ramp up, separating the components of the sample.
 - As **vinyl pivalate** elutes from the GC column, it enters the MS ion source.
 - The mass spectrometer scans a range of m/z values (e.g., 20-200 amu) to generate a mass spectrum for the eluting compound.
- Data Processing:
 - The total ion chromatogram (TIC) is examined to identify the peak corresponding to **vinyl pivalate**.
 - The mass spectrum associated with this peak is extracted and analyzed.
 - The relative abundances of the different fragment ions are determined, and the base peak is identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **vinyl pivalate**.



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Caption: Workflow for the spectroscopic analysis of **vinyl pivalate**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Vinyl Pivalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147603#spectral-data-nmr-ir-mass-spec-of-vinyl-pivalate]

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